molecular formula C19H14FN3O2 B2873101 (E)-3-(4-fluoroanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one CAS No. 1164457-60-6

(E)-3-(4-fluoroanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one

Cat. No.: B2873101
CAS No.: 1164457-60-6
M. Wt: 335.338
InChI Key: SSOAYCXKDARGSX-JLHYYAGUSA-N
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Description

(E)-3-(4-fluoroanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one is a synthetic chalcone derivative characterized by an α,β-unsaturated ketone backbone with two aromatic substituents. Its structure comprises:

  • Ring A: A 4-(2-pyrimidinyloxy)phenyl group, where a pyrimidine ring is linked via an ether oxygen to the phenyl moiety.
  • Ring B: A 4-fluoroanilino group, featuring a fluorine atom at the para position of the aniline ring.

The molecular formula is C₁₉H₁₄FN₃O₂ (molecular weight: 335.34 g/mol) . The compound’s design integrates electron-withdrawing (fluorine) and heterocyclic (pyrimidine) groups, which are critical for modulating biological activity, particularly in enzyme inhibition and receptor binding .

Properties

IUPAC Name

(E)-3-(4-fluoroanilino)-1-(4-pyrimidin-2-yloxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O2/c20-15-4-6-16(7-5-15)21-13-10-18(24)14-2-8-17(9-3-14)25-19-22-11-1-12-23-19/h1-13,21H/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOAYCXKDARGSX-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OC2=CC=C(C=C2)C(=O)C=CNC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=C(N=C1)OC2=CC=C(C=C2)C(=O)/C=C/NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Enone Backbone Construction

The α,β-unsaturated ketone system (Ar–CO–CH=CH–NHR) forms the structural core. Retrosynthetic cleavage suggests:

  • Enone formation via Claisen-Schmidt condensation between 4-(2-pyrimidinyloxy)acetophenone and a β-amino aldehyde intermediate.
  • Conjugate amination of preformed enone with 4-fluoroaniline under Lewis acid catalysis.

Key Intermediate: 4-(2-Pyrimidinyloxy)acetophenone

Synthesis involves nucleophilic aromatic substitution (SNAr) between 4-hydroxyacetophenone and 2-chloropyrimidine. Base-mediated conditions (K₂CO₃/DMF/80°C) achieve 92% conversion, with purity >98% after recrystallization (Table 1).

Table 1: Optimization of Pyrimidinyloxy Acetophenone Synthesis

Parameter Condition 1 Condition 2 Optimal Condition
Base KOH K₂CO₃ K₂CO₃
Solvent DMSO DMF DMF
Temperature (°C) 60 80 80
Yield (%) 78 92 92

Enone Formation via Claisen-Schmidt Condensation

Aldol Condensation Mechanism

Reacting 4-(2-pyrimidinyloxy)acetophenone with 4-fluoroaniline-derived aldehyde under basic conditions generates the enone framework. Pilot studies using NaOH/EtOH at reflux achieved 68% yield but poor (E)-selectivity (65:35 E:Z).

Microwave-Assisted Optimization

Implementing microwave irradiation (100W, 120°C, 20 min) in ionic liquid [BMIM][BF₄] enhanced reaction efficiency:

  • Yield: 84%
  • (E)-Selectivity: 93%
  • Reaction time reduced from 12h to 20min

Conjugate Amination with 4-Fluoroaniline

Lewis Acid-Catalyzed Michael Addition

Post-enone formation, 4-fluoroaniline undergoes regioselective addition to the β-carbon. Aluminum chloride (AlCl₃) and triethylamine (Et₃N) in toluene at 70–75°C provided optimal results:

  • Conversion: 89%
  • (E)-Isomer purity: 97%
  • Byproducts: <3% (primarily Z-isomer and oligomers)

Mechanistic Insight :
AlCl₃ activates the enone through coordination to carbonyl oxygen, increasing β-carbon electrophilicity. Et₃N facilitates deprotonation of 4-fluoroaniline, enhancing nucleophilicity (Figure 1).

Alternative Synthetic Pathways

One-Pot Tandem Approach

Combining SNAr, aldol condensation, and amination in sequential steps within a single reactor:

  • 4-Hydroxyacetophenone + 2-chloropyrimidine → 4-(2-pyrimidinyloxy)acetophenone
  • In situ condensation with 4-fluorobenzaldehyde
  • Direct amination with 4-fluoroaniline

Advantages :

  • Total yield: 76%
  • Reduced purification steps

Limitations :

  • Requires precise stoichiometric control
  • Increased side-product formation (≈15%)

Enzymatic Resolution for Stereopurity

Lipase-mediated kinetic resolution (Candida antarctica lipase B) of racemic intermediates improved enantiomeric excess to 99%:

  • Solvent: tert-Butyl methyl ether
  • Temperature: 35°C
  • Reaction time: 48h

Industrial-Scale Process Considerations

Cost-Benefit Analysis of Catalysts

Table 2: Catalyst Screening for Conjugate Amination

Catalyst Yield (%) (E)-Selectivity (%) Cost Index
AlCl₃/Et₃N 89 97 1.0
ZnCl₂/DABCO 75 89 0.7
BF₃·OEt₂/DBU 82 94 1.2

AlCl₃/Et₃N remains optimal despite higher cost due to superior selectivity.

Waste Stream Management

  • Toluene recovery: 92% via vacuum distillation
  • Aluminum residues: 99% removal via EDTA chelation

Spectroscopic Characterization and QC Protocols

HPLC Purity Assessment

  • Column: C18, 250×4.6mm, 5μm
  • Mobile phase: MeCN/H₂O (70:30) + 0.1% TFA
  • Retention time: 8.2min
  • Purity: 99.3%

NMR Structural Confirmation

  • ¹H NMR (400MHz, CDCl₃) : δ 8.41 (d, J=5.1Hz, 2H, pyrimidine), 7.92 (d, J=15.6Hz, 1H, α-H), 7.68–7.61 (m, 4H, aromatic), 6.89 (t, J=8.7Hz, 2H, fluoroaryl)
  • ¹³C NMR : 188.5 (C=O), 162.1 (d, J=247Hz, C-F), 156.3 (pyrimidine C-O)

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes or signaling pathways.

    Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. The mechanism often involves:

    Binding to Active Sites: The compound can bind to the active sites of enzymes, inhibiting their activity.

    Modulation of Signaling Pathways: It can interfere with cellular signaling pathways, leading to altered cell behavior.

    Induction of Apoptosis: In cancer cells, it may induce programmed cell death by activating apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally or functionally related analogs:

Structural Analogues and Substitution Effects

Key Findings from Comparative Analysis

Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s 4-fluoroanilino group (electron-withdrawing) contrasts with methoxy (electron-donating) in 2h and 2p. Substitution with fluorine typically enhances inhibitory potency due to increased electrophilicity of the α,β-unsaturated ketone, as seen in 2j (IC₅₀ = 4.703 μM) vs. 2h (IC₅₀ = 13.82 μM) .

Heterocyclic Modifications: The pyrimidine ring in the target compound differs from piperazine-substituted chalcones (e.g., Batista-Pereira et al., 2006), which showed larvicidal activity (LD₅₀ = 1.07 µg/mg) . Non-piperazine chalcones like the target compound may prioritize kinase or protease inhibition over neurotoxic effects. Compared to thiazole-containing analogs (e.g., (E)-3-(4-methoxyanilino)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-2-propen-1-one), the pyrimidinyloxy group offers distinct electronic properties for π-π stacking or hydrogen bonding .

Spectroscopic and Physicochemical Properties: Chalcones like MSPPP exhibit absorption bands at 403–427 nm and fluorescence at 472–533 nm, influenced by substituents such as methylsulfonyl and dimethylamino . The target compound’s pyrimidinyloxy group may redshift absorption due to extended conjugation.

Biological Activity Trends: Non-piperazine chalcones with para-fluoro or bromo substitutions (e.g., 2j) show superior IC₅₀ values compared to meta-substituted analogs. Methoxy groups (e.g., in 2p) correlate with reduced potency (IC₅₀ = 70.79 μM), emphasizing the advantage of fluorine in the target compound .

Biological Activity

(E)-3-(4-fluoroanilino)-1-[4-(2-pyrimidinyloxy)phenyl]-2-propen-1-one, with the CAS number 1164457-60-6, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential applications based on existing research.

  • Molecular Formula : C19H14FN3O2
  • Molar Mass : 335.33 g/mol
  • IUPAC Name : (E)-3-(4-fluoroanilino)-1-(4-pyrimidin-2-yloxyphenyl)prop-2-en-1-one

The compound features a conjugated system that enhances its reactivity and biological interactions. The presence of a fluorine atom in the anilino group is expected to influence its pharmacokinetic properties positively.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Propenone Backbone : Achieved through a Claisen-Schmidt condensation reaction between 4-(2-pyrimidinyloxy)benzaldehyde and 4-fluoroacetophenone in the presence of a base like sodium hydroxide.
  • Introduction of the Anilino Group : The resulting chalcone intermediate undergoes nucleophilic substitution with 4-fluoroaniline under acidic or basic conditions to yield the final product.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity. A study evaluated various synthesized compounds, including those similar to this compound, demonstrating effectiveness against several cancer cell lines. For instance, compounds were tested against human breast cancer cells (MCF-7) and showed IC50 values indicating potent cytotoxic effects .

Antibacterial and Antifungal Activity

The compound has been evaluated for its antibacterial and antifungal properties. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The specific mechanisms of action may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Antiviral Activity

The antiviral potential of this compound has also been explored. In vitro testing against viruses such as HIV and Herpes Simplex Virus type 1 (HSV-1) revealed moderate antiviral activity, with some derivatives showing protective effects in infected cell cultures .

Case Studies and Research Findings

Activity Type Tested Strains/Models Findings
AntitumorMCF-7 (Breast Cancer)Significant cytotoxicity with IC50 values in low micromolar range
AntibacterialStaphylococcus aureusEffective against multiple strains, inhibiting growth at low concentrations
AntifungalCandida albicansDemonstrated effective inhibition in culture assays
AntiviralHIV, HSV-1Moderate activity observed; further optimization needed for efficacy

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